
rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and molecular structure, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The process may include steps such as:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and dihaloalkanes.
Introduction of the carboxylate group: This step often involves esterification or amidation reactions.
Formation of the dihydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids, ketones, or aldehydes.
Reduction: May produce alcohols or amines.
Substitution: May produce halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Modulating their activity and influencing cellular responses.
Inhibiting enzymes: Affecting metabolic pathways and biochemical reactions.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
rac-Methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride: Known for its versatility and reactivity.
rac-Methyl (2R,5R)-5-methyloxolane-2-carboxylate: Noted for its unique chemical properties and applications.
Propriétés
Formule moléculaire |
C7H16Cl2N2O2 |
|---|---|
Poids moléculaire |
231.12 g/mol |
Nom IUPAC |
methyl (2S,5S)-5-methylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-5-3-9-6(4-8-5)7(10)11-2;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
Clé InChI |
XYRVNFGHWPNPCA-USPAICOZSA-N |
SMILES isomérique |
C[C@H]1CN[C@@H](CN1)C(=O)OC.Cl.Cl |
SMILES canonique |
CC1CNC(CN1)C(=O)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


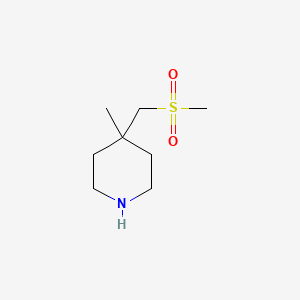
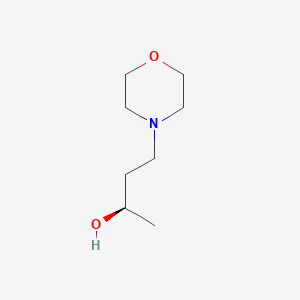
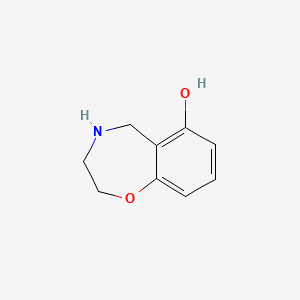

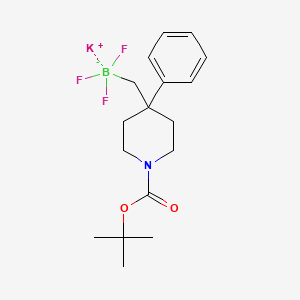
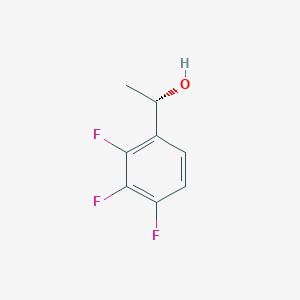

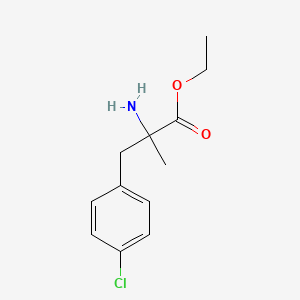

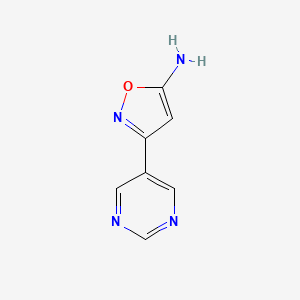

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13578975.png)
![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)
![N-[(1,1-Dimethylethoxy)carbonyl]phenylalanine 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester](/img/structure/B13578985.png)
